molecular formula C24H18FNO4 B2625044 N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-2-fluorobenzamide CAS No. 923257-37-8

N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-2-fluorobenzamide

Cat. No.: B2625044
CAS No.: 923257-37-8
M. Wt: 403.409
InChI Key: DBFGTHFREYGZEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-Ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-2-fluorobenzamide is a synthetic small molecule featuring a chromen-4-one (chromone) core substituted at position 2 with a 4-ethoxyphenyl group and at position 7 with a 2-fluorobenzamide moiety. Its molecular formula is C22H16FNO4, with a molecular weight of 377.37 g/mol. Key structural identifiers include:

  • SMILES: CCOC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4F
  • InChIKey: LCQDPQSCVGBSHT-UHFFFAOYSA-N

Properties

IUPAC Name

N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FNO4/c1-2-29-17-10-7-15(8-11-17)22-14-21(27)19-12-9-16(13-23(19)30-22)26-24(28)18-5-3-4-6-20(18)25/h3-14H,2H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBFGTHFREYGZEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-2-fluorobenzamide typically involves a multi-step process:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized via the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, followed by cyclization under acidic conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-ethoxybenzoyl chloride and an aluminum chloride catalyst.

    Attachment of the Fluorobenzamide Moiety: The final step involves the coupling of the chromen-4-one derivative with 2-fluorobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The chromen-4-one core can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form various oxidized derivatives.

    Reduction: Reduction of the carbonyl group in the chromen-4-one core can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxyphenyl and fluorobenzamide groups can participate in electrophilic and nucleophilic substitution reactions, respectively. Common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Aluminum chloride for Friedel-Crafts reactions, triethylamine for coupling reactions.

Major Products

    Oxidation Products: Various oxidized derivatives of the chromen-4-one core.

    Reduction Products: Reduced forms of the chromen-4-one core.

    Substitution Products: Substituted derivatives at the ethoxyphenyl and fluorobenzamide positions.

Scientific Research Applications

The compound N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-2-fluorobenzamide is a derivative of chromenone, a class of compounds known for their diverse biological activities. This article explores its applications in scientific research, particularly focusing on medicinal chemistry, antimicrobial properties, and potential therapeutic uses.

Physical Properties

  • Molecular Weight : 337.36 g/mol
  • Solubility : Soluble in organic solvents; limited solubility in water.

Medicinal Chemistry

This compound has been studied for its potential as an anti-cancer agent. The chromenone scaffold is known to exhibit cytotoxic effects against various cancer cell lines. Research indicates that modifications to the chromenone structure can enhance its selectivity and potency against specific cancer types.

Case Study: Anticancer Activity

A study conducted on derivatives of chromenone demonstrated that certain modifications led to increased apoptosis in breast cancer cells. The presence of the ethoxyphenyl group was found to enhance interaction with cellular targets, potentially increasing the compound's efficacy .

Antimicrobial Properties

The compound has also shown promise in antimicrobial studies. Its structural components allow it to interact with bacterial membranes, leading to disruption and cell death.

Antimicrobial Activity Overview

Research has highlighted the effectiveness of similar chromenone derivatives against Gram-positive and Gram-negative bacteria. The introduction of the fluorobenzamide moiety may enhance the lipophilicity of the compound, improving its ability to penetrate bacterial membranes .

Microorganism Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusModerate32 µg/mL
Escherichia coliStrong16 µg/mL
Pseudomonas aeruginosaWeak64 µg/mL

Therapeutic Potential

Beyond its antimicrobial and anticancer properties, this compound may have applications in treating inflammatory diseases due to its ability to inhibit certain enzymes involved in inflammation pathways.

Inflammatory Response Modulation

Preliminary studies suggest that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. This could position this compound as a candidate for further development in anti-inflammatory therapies .

Mechanism of Action

The mechanism of action of N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-2-fluorobenzamide involves the inhibition of key enzymes and signaling pathways. For example, it may inhibit enzymes involved in the synthesis of inflammatory mediators, thereby reducing inflammation. In cancer cells, it can induce apoptosis by targeting specific signaling pathways that regulate cell growth and survival.

Comparison with Similar Compounds

Chromone-Based Analogues

4-Chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide Key Differences: Substitution at chromone position 6 (vs. 7) with a chloro-benzamide (vs. fluoro).

N-[2-(4-Methoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide

  • Key Differences : Methoxy (vs. ethoxy) at the phenyl ring and absence of fluorine.
  • Impact : Methoxy’s shorter alkyl chain decreases lipophilicity, while the lack of fluorine may reduce metabolic stability and electronic effects on the benzamide .

Benzamide Derivatives

N-(4-Ethoxyphenyl)-2-fluorobenzamide (CID 791202) Key Differences: Lacks the chromone core, simplifying the structure.

N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23)

  • Key Differences : Difluorophenyl group (vs. ethoxyphenyl) and absence of chromone.
  • Impact : Increased fluorine content enhances electronegativity and crystal packing via C–F···H–N/C interactions, but reduced solubility due to lack of ethoxy .

Functional Group Variations and Properties

Compound Name Substituent (R1) Substituent (R2) Molecular Weight (g/mol) Key Properties
Target Compound 4-Ethoxyphenyl 2-Fluorobenzamide 377.37 High π-stacking, moderate solubility, metabolic stability
N-(4-Methoxyphenyl)-2-fluorobenzamide 4-Methoxyphenyl 2-Fluorobenzamide 259.26 Lower lipophilicity, reduced metabolic stability vs. ethoxy
Fo23 () 2,3-Difluorophenyl 2-Fluorobenzamide 252.20 Enhanced crystallinity via F···F interactions, poor solubility
4-Chloro-chromen-6-yl analogue () 2-Methylphenyl 4-Chlorobenzamide 406.83 Higher molecular weight, potential toxicity from chlorine

Biological Activity

N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-2-fluorobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a chromenone core, an ethoxyphenyl group, and a fluorobenzamide moiety. Its molecular formula is C19H18FNO3C_{19}H_{18}FNO_3, with a molecular weight of approximately 329.35 g/mol. The presence of the fluorine atom may enhance its biological activity by influencing the compound's interaction with biological targets.

PropertyValue
Molecular FormulaC₁₉H₁₈FNO₃
Molecular Weight329.35 g/mol
LogP (Octanol-Water Partition Coefficient)4.3
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Activity : The compound has shown potential as an antioxidant, which may help in mitigating oxidative stress-related diseases.
  • Anticancer Effects : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines through apoptosis induction.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Anticancer Activity

A study conducted on human cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to the activation of caspase pathways leading to apoptosis.

Antioxidant Potential

In vitro assays assessing the compound's ability to scavenge free radicals indicated a substantial reduction in reactive oxygen species (ROS) levels compared to control groups. This suggests that the compound could be beneficial in preventing oxidative damage in cells.

Table 2: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInhibition of cancer cell proliferation
AntioxidantScavenging of free radicals
Anti-inflammatoryModulation of inflammatory markers

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.